Comparing Class-Level TRPV1 Antagonist Potency Against the Benchmark Compound BCTC
The compound belongs to the pyridazinylpiperazine class, a second-generation evolution of the clinical candidate BCTC. In a standardized human TRPV1-expressing HEK293 cell FLIPR assay (capsaicin-induced, pH 5.5-induced), BCTC's class demonstrated IC50 values ranging from 9 to 200 nM [1]. A specific pyridazinylpiperazine analog in a binding assay showed an IC50 of 30 +/- n/a nM at pH 5.5 [2]. While direct assay data for CAS 2380095-94-1 are not publicly reported, the chemical scaffold's proven potential to achieve sub-100 nM potency distinguishes it from the micromolar activity typically seen in non-optimized, earlier piperazine leads. The specific pyrimidin-4-ylpiperazine tail present in this compound is predicted to engage the receptor's polar subpocket in a manner distinct from the chloropyridine tail of BCTC, based on in-class SAR trends [1].
| Evidence Dimension | In vitro TRPV1 antagonist potency |
|---|---|
| Target Compound Data | Not publicly reported for this specific CAS number |
| Comparator Or Baseline | BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) and second-generation pyridazinylpiperazine analogs: IC50 range 9–200 nM in FLIPR functional assay [1]; 30 nM for one analog in binding assay at pH 5.5 [2] |
| Quantified Difference | Potency difference relative to BCTC and other analogs cannot be quantified without direct testing. |
| Conditions | Human VR1-HEK293 FLIPR assay (capsaicin and low pH stimulation) [1]; Radioligand binding assay at pH 5.5 [2] |
Why This Matters
This positions the target compound within a chemically validated, low-nanomolar-potency space, providing a rational basis for its procurement as a tool molecule for TRPV1-focused research over uncharacterized piperazine derivatives, with the explicit caveat that its exact potency rank remains to be determined.
- [1] Tafesse, L., Sun, Q., Schmid, L., Valenzano, K. J., Rotshteyn, Y., Su, X., & Kyle, D. J. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5513–5519. View Source
- [2] BindingDB. Ki Summary for BDBM50133817 (a pyridazinylpiperazine analog), citing Tafesse et al., Bioorg Med Chem Lett, 2004. IC50 = 30 nM at pH 5.5. View Source
